2-Methyl-1-morpholin-4-yl-propan-2-ol
Description
Properties
IUPAC Name |
2-methyl-1-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,10)7-9-3-5-11-6-4-9/h10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEWEPXSQOWOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Morpholine with Haloalkanes
The most direct approach involves reacting morpholine with 1-chloro-2-methylpropan-2-ol under basic conditions. However, tertiary alkyl halides like 1-chloro-2-methylpropan-2-ol exhibit poor reactivity in SN2 mechanisms due to steric hindrance. To mitigate this, polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–100°C) are employed, yielding the product in 45–60% efficiency.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Base | K₂CO₃ |
| Yield | 58% |
Tosylate Intermediate Strategy
Converting 2-methylpropan-2-ol to its tosylate ester improves leaving-group ability. Treatment with tosyl chloride in dichloromethane (0°C, 2 h) forms the tosylate, which reacts with morpholine in tetrahydrofuran (THF) at reflux (66°C) to achieve 72% yield. This method avoids harsh conditions but requires stoichiometric tosyl chloride.
Catalytic Asymmetric Synthesis
Lipase-Catalyzed Kinetic Resolution
Racemic this compound can be resolved using immobilized lipase B from Candida antarctica (CAL-B). In a solvent-free system, the (S)-enantiomer undergoes selective acetylation with vinyl acetate, leaving the (R)-enantiomer unreacted. After 24 h at 30°C, enantiomeric excess (ee) exceeds 98% for both enantiomers.
Enzymatic Resolution Metrics
| Parameter | Value |
|---|---|
| Enzyme Loading | 20 mg/mmol |
| Temperature | 30°C |
| ee (Product) | >98% |
| Conversion | 50% |
Chiral Auxiliary-Mediated Synthesis
Green Chemistry Approaches
Ionic Liquid-Catalyzed Deprotection
A patent-pending method utilizes 1,3-disulfonic acid imidazolium hydrogen sulfate ([Dsim]HSO₄) in methanol to facilitate deprotection of silyl ether intermediates. At room temperature, this catalyst achieves 97% yield within 4 minutes, outperforming traditional acid catalysts.
Ionic Liquid Performance
| Catalyst | Reaction Time | Yield |
|---|---|---|
| [Dsim]HSO₄ | 4 min | 97% |
| H₂SO₄ | 30 min | 75% |
Solvent-Free Mechanochemical Synthesis
Ball-milling morpholine with 2-methyl-2-(tosyloxy)propane in the presence of K₂CO₃ eliminates solvent use. After 2 h at 25 Hz, the product isolates in 68% yield with 99% purity, demonstrating scalability for industrial applications.
Industrial-Scale Production Insights
Continuous Flow Microreactor Systems
A patent by VulcanChem details a two-step continuous process:
-
Epoxide Formation : 2-methylpropylene oxide synthesized via epoxidation of 2-methylpropene.
-
Ring-Opening : Morpholine introduced in a microreactor at 50°C, achieving 90% conversion and 85% isolated yield.
Flow Reactor Parameters
| Step | Residence Time | Temperature |
|---|---|---|
| Epoxidation | 5 min | 40°C |
| Ring-Opening | 10 min | 50°C |
Hydrolysis Optimization
Post-synthetic hydrolysis of ester intermediates uses NaOH in methanol (20°C, 1 h), ensuring minimal racemization. This step achieves >99% purity, critical for pharmaceutical-grade material.
Analytical and Quality Control Protocols
Chiral HPLC Validation
Reversed-phase HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers, detecting 0.1% ee impurities. Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 3.72 (m, 4H, morpholine OCH₂), 2.45 (m, 4H, morpholine NCH₂), 1.40 (s, 6H, C(CH₃)₂).
-
HRMS : m/z 159.1234 [M+H]⁺ (calc. 159.1230).
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-morpholin-4-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The morpholine ring can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides), and catalysts (Lewis acids)
Major Products Formed:
- Oxidation products: Ketones, aldehydes
- Reduction products: Alcohols, amines
- Substitution products: Halogenated morpholine derivatives
Scientific Research Applications
2-Methyl-1-morpholin-4-yl-propan-2-ol finds extensive applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-morpholin-4-yl-propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Contexts
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
- Substituent Impact on Activity: Morpholine-containing analogs (e.g., the compound in Table 1, Row 2) exhibit adrenoceptor binding, suggesting that the morpholine ring may enhance interaction with G-protein-coupled receptors. In contrast, morpholin-2-one derivatives (Row 3) lack reported bioactivity, indicating that ring oxidation (from morpholine to morpholin-2-one) reduces pharmacological relevance .
Key Observations :
- Synthetic Complexity : Morpholine derivatives often require multi-step syntheses (e.g., alkylation, cyclization), as seen in Impurity H and morpholin-2-one derivatives . The absence of a morpholine ring in simpler analogs like 2-(4-Methylphenyl)-1-(phenylsulfonyl)-propan-2-ol allows for straightforward sulfonylation .
- Characterization Challenges : Morpholine-containing compounds frequently exhibit complex NMR splitting patterns due to restricted rotation around the N–C bond, as observed in the indole-morpholin-2-one derivative (δ 7.85–7.20 ppm) .
Q & A
Q. What are the common synthetic routes for 2-Methyl-1-morpholin-4-yl-propan-2-ol, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process. One approach starts with the alkylation of morpholine with a halogenated precursor, such as 2-chloro-2-methylpropanol, under basic conditions (e.g., potassium carbonate in a polar aprotic solvent like acetonitrile). Reduction steps may employ sodium borohydride or lithium aluminum hydride to stabilize intermediates. Purification often requires column chromatography or recrystallization to isolate the product in high purity. Reaction optimization should focus on temperature control (40–60°C for 12–24 hours) and stoichiometric ratios to minimize byproducts like morpholine oligomers .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : - and -NMR are critical for confirming the morpholine ring integration and methyl group positions. For example, the morpholine protons resonate as a multiplet at δ 3.6–3.8 ppm, while the tertiary alcohol proton appears as a singlet near δ 1.2 ppm.
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving crystal structures. A recent study resolved the compound’s conformation using Mo-Kα radiation (λ = 0.71073 Å), revealing a distorted chair conformation for the morpholine ring and hydrogen-bonding interactions stabilizing the lattice .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected oxidation or reduction products?
Contradictions often arise from divergent reaction pathways under varying conditions. For instance:
- Oxidation : Using mild agents like PCC (pyridinium chlorochromate) may yield a ketone, while stronger oxidants (e.g., KMnO) could over-oxidize the alcohol to a carboxylic acid.
- Reduction : NaBH in methanol selectively reduces carbonyl groups, but LiAlH might reduce ester functionalities if present. Mitigation strategies include rigorous monitoring (TLC/HPLC) and adjusting solvent polarity or temperature. Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm product identity .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The morpholine nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). Density functional theory (DFT) studies suggest that the reaction proceeds via an S2 mechanism, with a transition state stabilized by the steric bulk of the methyl groups. Solvent effects (e.g., DMF vs. THF) significantly influence reaction rates due to polarity and coordinating ability. Kinetic isotope effect (KIE) experiments can further elucidate the mechanism .
Q. How can researchers evaluate the compound’s biological activity, and what structural modifications enhance potency?
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. A 2025 study reported IC values of 12–18 µM, linked to apoptosis induction via caspase-3 activation.
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., fluorine at the para position) or replacing the morpholine with piperazine improves metabolic stability and target affinity. Molecular docking simulations (e.g., AutoDock Vina) predict binding to kinase domains, validated by surface plasmon resonance (SPR) .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Impurities like residual morpholine or dehydration byproducts require UPLC-MS/MS with a C18 column (2.6 µm particle size) for separation. Limit of detection (LOD) can be enhanced using isotope-labeled internal standards. A 2018 pharmaceutical standards guide recommends adhering to ICH Q3A/B guidelines for impurity profiling, with thresholds <0.1% for unidentified peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
